molecular formula C21H23NO8 B1199904 2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester

2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester

Cat. No. B1199904
M. Wt: 417.4 g/mol
InChI Key: XSKYFPLGUZZMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester is a glutamic acid derivative.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Pyrimidine Derivatives
The compound 2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester has been utilized in the synthesis of pyrimidine derivatives, which are known for their biological activities. The synthesis involves an unusual Michael addition process and is significant due to the biological relevance of the resulting pyrimidine derivatives (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

Anticonvulsant Properties
Compounds based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have shown promising anticonvulsant properties. These compounds were synthesized using the aforementioned compound as a base and evaluated for their anticonvulsant activity, indicating a potential therapeutic application (Arustamyan et al., 2019).

Insecticidal Activity

Synthesis and Evaluation of Chrysanthemates
Various chrysanthemates based on 2,3-dihydrobenzo[b]furan-3-yl and 2,3-dihydrobenzo[b]-thiophen-3-yl have been synthesized using the compound . These chrysanthemates were found to have significant insecticidal activity, especially against the American cockroach, with certain derivatives displaying potency greater than that of the reference compound, allethrin (Nakada, Muramatsu, Asai, Tsuji, & Yura, 1978).

Pharmaceutical Analysis

Quantitative Determination in Plasma
A sensitive method was developed for the quantitative determination of a cerebral vasodilator closely related to the compound of interest in plasma. The method utilized electron capture gas chromatography and was sensitive enough to detect clinical doses in human plasma (Higuchi, Sasaki, & Sado, 1975).

Chemical Reactions and Properties

Study of Rearrangements
The compound, when treated under certain conditions, underwent rearrangements leading to various interesting products. These reactions and the resulting products are of importance in understanding the chemical behavior and potential applications of the compound (Kim, 1986).

properties

Product Name

2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester

Molecular Formula

C21H23NO8

Molecular Weight

417.4 g/mol

IUPAC Name

dimethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carbonyl]amino]pentanedioate

InChI

InChI=1S/C21H23NO8/c1-12-14(20(24)22-15(21(25)27-3)5-7-19(23)26-2)11-17(30-12)13-4-6-16-18(10-13)29-9-8-28-16/h4,6,10-11,15H,5,7-9H2,1-3H3,(H,22,24)

InChI Key

XSKYFPLGUZZMGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC3=C(C=C2)OCCO3)C(=O)NC(CCC(=O)OC)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester
Reactant of Route 2
Reactant of Route 2
2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester
Reactant of Route 3
Reactant of Route 3
2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester
Reactant of Route 4
Reactant of Route 4
2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester
Reactant of Route 5
Reactant of Route 5
2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester
Reactant of Route 6
Reactant of Route 6
2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester

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